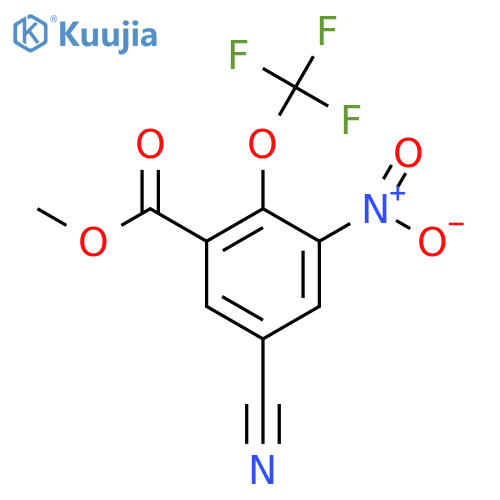

Cas no 1805462-94-5 (Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate)

1805462-94-5 structure

商品名:Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate

CAS番号:1805462-94-5

MF:C10H5F3N2O5

メガワット:290.152312994003

CID:4951481

Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate

-

- インチ: 1S/C10H5F3N2O5/c1-19-9(16)6-2-5(4-14)3-7(15(17)18)8(6)20-10(11,12)13/h2-3H,1H3

- InChIKey: YWNDFRNRVLXDIR-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(=CC(C#N)=CC=1C(=O)OC)[N+](=O)[O-])(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 438

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 105

Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015013015-250mg |

Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate |

1805462-94-5 | 97% | 250mg |

504.00 USD | 2021-06-21 | |

| Alichem | A015013015-1g |

Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate |

1805462-94-5 | 97% | 1g |

1,564.50 USD | 2021-06-21 | |

| Alichem | A015013015-500mg |

Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate |

1805462-94-5 | 97% | 500mg |

847.60 USD | 2021-06-21 |

Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate 関連文献

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

1805462-94-5 (Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate) 関連製品

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量